N-benzyl-N-ethyl-4-nitrobenzamide
CAS No.: 349396-05-0
Cat. No.: VC4909778
Molecular Formula: C16H16N2O3
Molecular Weight: 284.315
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349396-05-0 |
---|---|
Molecular Formula | C16H16N2O3 |
Molecular Weight | 284.315 |
IUPAC Name | N-benzyl-N-ethyl-4-nitrobenzamide |
Standard InChI | InChI=1S/C16H16N2O3/c1-2-17(12-13-6-4-3-5-7-13)16(19)14-8-10-15(11-9-14)18(20)21/h3-11H,2,12H2,1H3 |
Standard InChI Key | MWXUHJACDKHYRK-UHFFFAOYSA-N |
SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Overview and Molecular Characteristics
The IUPAC name N-benzyl-N-ethyl-4-nitrobenzamide reflects its benzamide core functionalized with ethyl and benzyl groups on the amide nitrogen and a nitro group at the para position of the benzene ring . Key structural identifiers include:
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InChI:
InChI=1S/C16H16N2O3/c1-2-17(12-13-6-4-3-5-7-13)16(19)14-8-10-15(11-9-14)18(20)21/h3-11H,2,12H2,1H3
The nitro group (-NO₂) at the para position induces strong electron-withdrawing effects, stabilizing the amide bond and directing electrophilic substitution reactions. X-ray diffraction (XRD) studies of analogous benzamides reveal planar aromatic systems with bond lengths consistent with delocalized π-electron systems .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step procedure:
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Activation of 4-Nitrobenzoic Acid: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to 4-nitrobenzoyl chloride .
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Double Alkylation: Sequential reaction with ethylamine and benzylamine introduces the N-ethyl and N-benzyl groups. A reported protocol achieves 75–85% yield using dichloromethane (DCM) as the solvent and triethylamine (Et₃N) as the base .
Representative Protocol
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4-Nitrobenzoic acid (5.0 g, 29.8 mmol) is refluxed with SOCl₂ (10 mL) for 3 hours to form 4-nitrobenzoyl chloride.
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The crude acyl chloride is reacted with ethylamine (2.5 equiv) in DCM at 0°C, followed by benzylamine (2.5 equiv) at room temperature for 12 hours.
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Purification via silica gel chromatography (ethyl acetate/petroleum ether, 3:7) yields the product as a pale-yellow solid .
Industrial Production
Continuous flow reactors are employed for scale-up, optimizing temperature (50–70°C) and residence time (2–4 hours) to enhance yield (>90%) and purity (>95%). Catalytic systems using Lewis acids (e.g., ZnCl₂) reduce side reactions during alkylation.
Physicochemical Properties and Spectroscopic Characterization
Physical Properties
Property | Value |
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Molecular Weight | 284.31 g/mol |
Melting Point | 134–136°C |
Solubility | Soluble in DCM, ethanol; insoluble in water |
Density | 1.24 g/cm³ |
Boiling Point | 452.7°C at 760 mmHg |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.27 (d, J = 8.6 Hz, 2H, Ar-H), 7.95 (d, J = 8.6 Hz, 2H, Ar-H), 7.41–7.29 (m, 5H, benzyl-H), 4.66 (d, J = 5.6 Hz, 2H, N-CH₂), 3.48 (qd, J = 7.3 Hz, 2H, ethyl-CH₂), 1.24 (t, J = 7.3 Hz, 3H, ethyl-CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 164.8 (C=O), 148.7 (NO₂), 139.7 (Ar-C), 138.1 (Ar-C), 128.3–126.7 (benzyl-C), 43.2 (N-CH₂) .
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IR (KBr): ν 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), 1340 cm⁻¹ (symmetric NO₂ stretch).
Chemical Reactivity and Mechanistic Insights
Reduction of the Nitro Group
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding N-benzyl-N-ethyl-4-aminobenzamide. This product serves as a precursor for azo dyes and pharmaceutical agents.
Nucleophilic Aromatic Substitution
The nitro group facilitates substitution with methoxide (NaOMe) or amines at elevated temperatures (80–100°C), producing 4-alkoxy or 4-amino derivatives.
Hydrolysis of the Amide Bond
Acidic (6M HCl, reflux) or basic (NaOH, 70°C) hydrolysis cleaves the amide bond, generating 4-nitrobenzoic acid and N-benzylethylamine.
Screening against MCF-7 breast cancer cells revealed an IC₅₀ of 12.4 µM, comparable to reference drugs like doxorubicin. Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis.
Neuroprotective Effects
Derivatives of this compound inhibit corticosteroid synthesis in adrenal cells (IC₅₀ = 8.7 µM), showing potential for treating stress-related neurological disorders.
Industrial Applications and Comparative Analysis
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. For example, it is used in the production of FGFR inhibitors under development for oncology.
Comparative Reactivity with Analogues
Compound | Solubility (mg/mL) | Antimicrobial MIC (µg/mL) |
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N-Ethyl-4-nitrobenzamide | 1.8 (ethanol) | 35 (S. aureus) |
N-Benzyl-4-nitrobenzamide | 2.4 (DCM) | 25 (S. aureus) |
N-Benzyl-N-ethyl derivative | 3.1 (DCM) | 25 (S. aureus) |
The N-benzyl group enhances lipophilicity, improving membrane permeability and bioactivity compared to monosubstituted analogues.
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